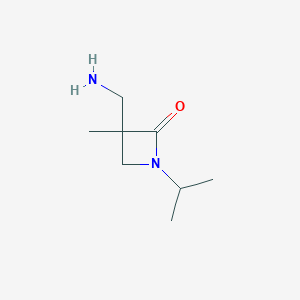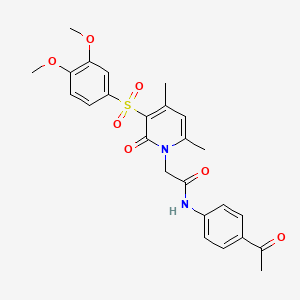
N-(4-acetylphenyl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(4-acetylphenyl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic molecule that appears to be composed of several functional groups and aromatic systems. While the specific molecule is not directly discussed in the provided papers, insights can be drawn from related compounds. For instance, the molecule shares structural similarities with the compounds discussed in the papers, such as the presence of an acetamide group and aromatic rings which are common features in medicinal chemistry and organic synthesis .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involves reduction, acetylation, ethylation, and condensation steps with an overall yield of 77% . A similar approach could be hypothesized for the synthesis of the target compound, with modifications to the starting materials and reaction conditions to introduce the specific sulfonyl and dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of related compounds indicates that they can be divided into distinct planar regions, such as the pyridyl and phenyl rings, which are often oriented at specific angles to each other . Intramolecular hydrogen bonding can contribute to the planarity and stability of these regions. The target compound likely exhibits a similar complex geometry, with potential intramolecular interactions influencing its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by its functional groups. The acetamide moiety, for instance, could be involved in various chemical reactions, such as nucleophilic substitution or hydrolysis. The presence of sulfonyl and dimethoxyphenyl groups would also impart unique reactivity, potentially engaging in electrophilic aromatic substitution or oxidation-reduction reactions, depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and polar functional groups suggests that the compound would have significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which would affect its melting point, solubility, and crystalline structure. The compound's spectroscopic properties, such as UV-Vis absorption and NMR chemical shifts, would be characteristic of its specific functional groups and molecular geometry.
科学的研究の応用
Synthesis and Characterization
- A study by Nafeesa et al. (2017) focused on the synthesis and characterization of various derivatives of 1,3,4-oxadiazole and acetamide, including compounds similar to the one . These compounds were evaluated for their antibacterial and anti-enzymatic potentials, indicating their potential in antimicrobial applications (Nafeesa et al., 2017).
Biological Screening
- Khan et al. (2019) synthesized and screened derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for antibacterial, antifungal, and anthelmintic activity. Their findings suggest potential applications in the development of new antimicrobial agents (Khan et al., 2019).
Vibrational Spectroscopy and Computational Analysis
- Jenepha Mary et al. (2022) characterized a similar antiviral molecule using vibrational spectroscopy and computational approaches. This study highlights the importance of structural and vibrational analysis in understanding the properties of such compounds (Jenepha Mary et al., 2022).
Antibacterial Activity
- Iqbal et al. (2017) synthesized acetamide derivatives with antibacterial properties, indicating the role of such compounds in developing new antibacterial drugs (Iqbal et al., 2017).
Powder Diffraction and Pesticide Potential
- Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, suggesting their potential as pesticides (Olszewska et al., 2011).
Anticancer Evaluation
- Zyabrev et al. (2022) synthesized 4-arylsulfonyl-1,3-oxazoles and evaluated their anticancer activities, indicating the potential of such compounds in cancer therapy (Zyabrev et al., 2022).
Ultrasonic Synthesis
- Almarhoon et al. (2020) utilized ultrasonic methods for the synthesis of N-substituted pyridinone derivatives, showcasing advanced techniques in chemical synthesis (Almarhoon et al., 2020).
Crystal Structure Analysis
- Kang et al. (2011) investigated the crystal structure of a related compound, providing insights into molecular interactions and stability (Kang et al., 2011).
Process Development
- Guillaume et al. (2003) described a practical process for the synthesis of a related compound, highlighting the importance of efficient manufacturing processes in drug development (Guillaume et al., 2003).
特性
IUPAC Name |
N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-15-12-16(2)27(14-23(29)26-19-8-6-18(7-9-19)17(3)28)25(30)24(15)35(31,32)20-10-11-21(33-4)22(13-20)34-5/h6-13H,14H2,1-5H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOADPDEBSJMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)C)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(3-((3,4-dimethoxyphenyl)sulfonyl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

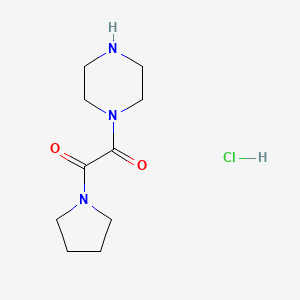
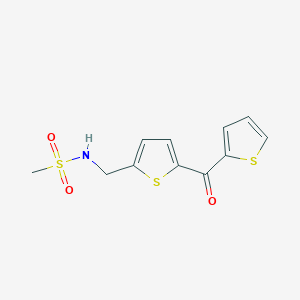
![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)
![2-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2499999.png)
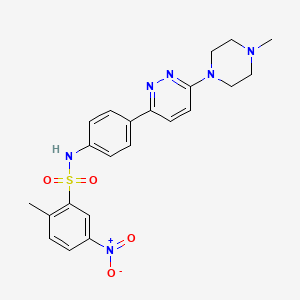
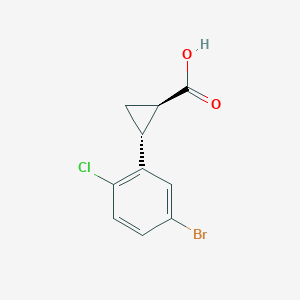
![1-ethyl-7-(2-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2500005.png)
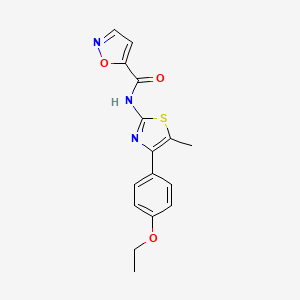
![N-(3-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)
